
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is an organic compound with the molecular formula C13H30N2. It is a diamine derivative, characterized by the presence of two amino groups attached to a central propane backbone, with additional methyl and butyl substituents. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 2-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups of 2,2-dimethyl-1,3-propanediamine attack the halide groups of the 2-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the additional butyl groups.
N,N’-Dimethylethylenediamine: Another diamine with different substituents, used in similar applications.
N,N’-Dimethyl-1,3-propanediamine: A related compound with methyl groups on the nitrogen atoms.
Uniqueness
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Propiedades
Número CAS |
112343-47-2 |
|---|---|
Fórmula molecular |
C15H34N2 |
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
2,2-dimethyl-N,N'-bis(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-7-13(3)9-16-11-15(5,6)12-17-10-14(4)8-2/h13-14,16-17H,7-12H2,1-6H3 |
Clave InChI |
HDLXCDVQWLMWFO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNCC(C)(C)CNCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
phosphanium bromide](/img/structure/B14319013.png)

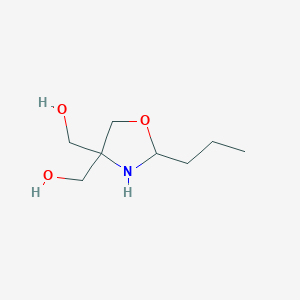
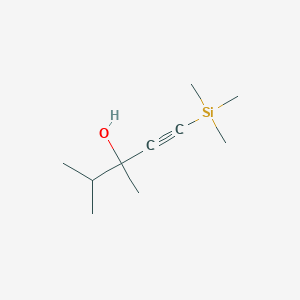
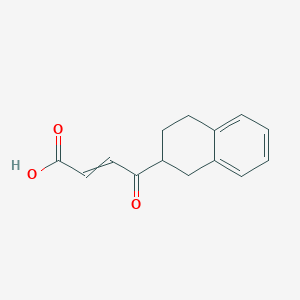

![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
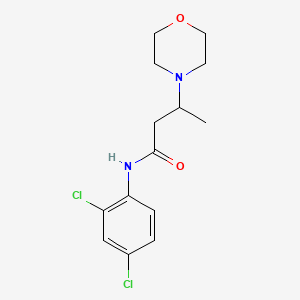
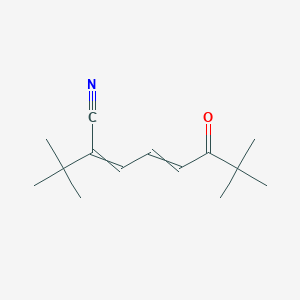
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)

